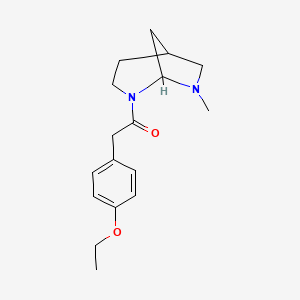
H-Tyr-beta-ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-beta-ala-OH typically involves the coupling of beta-alanine and L-tyrosine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, which offer higher specificity and yield compared to chemical synthesis. For example, L-amino acid ligases from Bacillus subtilis can be used to couple beta-alanine and L-tyrosine in the presence of ATP and polyphosphate kinase for ATP regeneration .
Análisis De Reacciones Químicas
Types of Reactions
H-Tyr-beta-ala-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield alcohol derivatives of the peptide.
Aplicaciones Científicas De Investigación
H-Tyr-beta-ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity.
Medicine: It has potential therapeutic applications due to its bioactivity and biocompatibility.
Industry: It is used in the development of biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of H-Tyr-beta-ala-OH involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Additionally, the peptide backbone can interact with enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-Ala-OH: A dipeptide composed of L-tyrosine and L-alanine.
H-Tyr-Tic-OH: A dipeptide with tyrosine and tetrahydroisoquinoline-3-carboxylic acid.
Uniqueness
H-Tyr-beta-ala-OH is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties. Unlike other dipeptides, it has enhanced solubility and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1 |
Clave InChI |
CMAQTHNYOAJTHQ-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


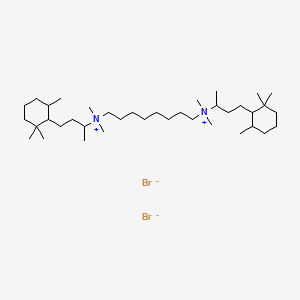


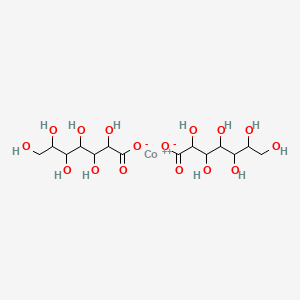
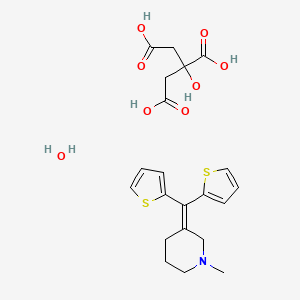
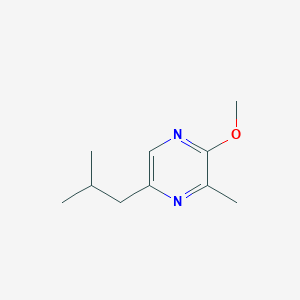
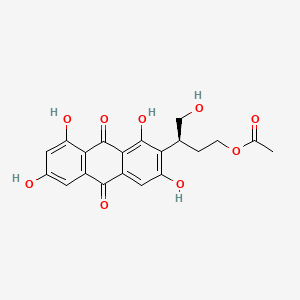
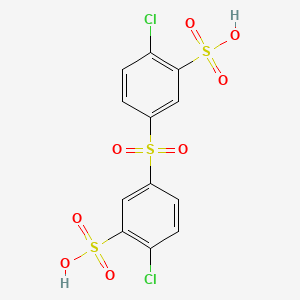
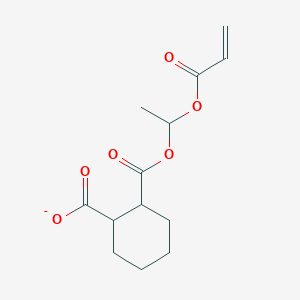
![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)


